molecular formula C9H16N2O B2829696 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856076-96-4

1-ethyl-5-(isopropoxymethyl)-1H-pyrazole

Katalognummer: B2829696
CAS-Nummer: 1856076-96-4
Molekulargewicht: 168.24
InChI-Schlüssel: TWOLYOHNIAKECE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound based on the privileged pyrazole scaffold, a five-membered heterocyclic structure known for its significant role in medicinal chemistry and drug discovery . Pyrazole derivatives are extensively investigated for their diverse biological activities, which include anti-inflammatory, anticancer, antimicrobial, and analgesic properties . The presence of specific substituents, such as the ethyl group at the 1-position and the isopropoxymethyl group at the 5-position, makes this particular derivative a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to synthesize novel analogs or to develop more complex molecules aimed at hitting specific biological targets . The pyrazole nucleus is a key structural component in several best-selling drugs, including anticancer agents like ibrutinib and ruxolitinib, the anti-inflammatory celecoxib, and the antidepressant fezolamide, underscoring its importance in pharmaceutical development . The primary mechanism of action for pyrazole-based bioactive compounds often involves targeted enzyme inhibition. These molecules frequently act as inhibitors for crucial enzymes in signaling pathways, such as cyclooxygenase (COX) for anti-inflammatory effects and various kinases (e.g., Bruton's tyrosine kinase, Janus kinases) for anticancer and anti-inflammatory applications . This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

1-ethyl-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-11-9(5-6-10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOLYOHNIAKECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ethyl and isopropoxymethyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Below is a comparison of key analogues:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Reported Purity Key Applications
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole 1-Ethyl, 5-isopropoxymethyl C₉H₁₆N₂O ~168.24 Not specified Not explicitly stated
1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole 1-Ethyl, 5-pyrrolidinyl C₉H₁₅N₃ 165.24 95% Potential kinase modulation
1-Ethyl-5-(morpholine-4-carbonyl)-1H-pyrazol-4-amine 1-Ethyl, 5-morpholine-carbonyl, 4-amino C₁₀H₁₆N₄O₂ 224.26 95% Not specified
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate 1-tert-butyl, 5-phenyl, 4-ethoxycarbonyl C₁₇H₂₂N₂O₂ 286.37 Not specified Antibacterial, antifungal
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 1-Methyl, 3-CF₃, 4-ClCH₂, 5-OCHF₂ C₈H₇ClF₅N₂O 292.60 Not specified Herbicidal activity
3,4-Disubstituted 1H-pyrazoles (e.g., CDK/GSK-3 modulators) Variable 3,4-substituents Variable Variable Not specified Kinase inhibition
Key Observations:
  • Substituent Position : The target compound’s substituents at positions 1 and 5 contrast with derivatives like ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, which has bulkier groups (tert-butyl, phenyl) that may reduce solubility but enhance lipophilicity for membrane penetration .

Physicochemical Properties

  • Stability : Ether linkages (as in the target compound) are generally more hydrolytically stable than esters (e.g., ’s compound), favoring oral bioavailability .

Q & A

Q. Key Factors Affecting Yield :

  • Temperature : Elevated temperatures (reflux) improve reaction kinetics but may promote side reactions.
  • Catalyst/base choice : Sodium ethoxide enhances cyclization efficiency, while K₂CO₃ facilitates alkylation .
  • Solvent polarity : Ethanol or acetonitrile optimizes solubility of intermediates.

Q. Example Protocol :

StepReagents/ConditionsPurposeYield Range
CyclizationEthyl cyanoacetate, hydrazine hydrate, NaOEt, ethanol, 80°C, 6hPyrazole ring formation60–75%
AlkylationIsopropyl bromide, K₂CO₃, acetonitrile, 70°C, 4hIsopropoxymethyl addition50–65%

Advanced: How can reaction conditions be optimized to improve regioselectivity in pyrazole functionalization?

Methodological Answer :
Regioselectivity is influenced by steric and electronic effects. Strategies include:

  • Directing groups : Electron-withdrawing groups (e.g., nitro) at the 4-position of pyrazole direct substitution to the 5-position, as seen in analogous compounds .
  • Protecting groups : Temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl ethers) can block undesired alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific pathways .

Case Study :
In ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate synthesis, K₂CO₃ in acetonitrile selectively alkylates the pyrazole nitrogen due to steric hindrance from the phenyl group .

Basic: How do researchers resolve contradictions in reported molecular formulas or structural data for pyrazole derivatives?

Methodological Answer :
Discrepancies (e.g., C₇H₁₀N₄O₂ vs. C₆H₉N₃O₂ in some databases ) are addressed via:

Analytical cross-validation :

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight within <5 ppm error.
  • X-ray crystallography : Resolves bond connectivity, as demonstrated in ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .

Computational validation : Density functional theory (DFT) optimizes geometry and compares with experimental data .

Advanced: What strategies are used to analyze the biological activity of this compound derivatives?

Q. Methodological Answer :

  • In vitro assays :
    • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ calculations .
  • In silico screening :
    • Molecular docking : Predicts binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • Dose-response studies : EC₅₀ values derived from sigmoidal curves (e.g., for cytotoxicity using MTT assays) .

Q. Example Bioactivity Table :

DerivativeTargetAssay TypeActivity (IC₅₀/EC₅₀)
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylateCOX-2Enzyme inhibition12.3 µM
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazideEGFR kinaseATPase assay8.7 µM

Basic: How is the stability of this compound assessed under varying storage conditions?

Q. Methodological Answer :

  • Accelerated stability studies :
    • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >150°C indicates room-temperature stability) .
    • HPLC monitoring : Tracks degradation products after exposure to light, humidity, or heat (40°C/75% RH for 4 weeks) .
  • pH stability : Incubation in buffers (pH 3–10) followed by NMR to detect hydrolytic byproducts .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Q. Methodological Answer :

  • Reaction pathway modeling :
    • DFT calculations : Identify transition states and activation energies (e.g., for electrophilic substitution) .
    • Machine learning (ML) : Trains on reaction databases to predict feasible transformations (e.g., Suzuki coupling compatibility) .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for desired reactivity .

Case Study :
ICReDD’s workflow combines quantum chemistry and ML to design a Pd-catalyzed cross-coupling for pyrazole derivatives, reducing experimental trials by 70% .

Basic: How are spectroscopic techniques applied to characterize this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl group at 1.2 ppm as a triplet, isopropoxymethyl at 3.5–4.0 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹ for ethers) .
  • Mass spectrometry : Fragmentation patterns distinguish isomers (e.g., m/z 154 for pyrazole ring cleavage) .

Advanced: How do researchers address low yields in multistep syntheses of pyrazole derivatives?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading) via factorial design .
  • Flow chemistry : Continuous processing improves heat/mass transfer, as shown in ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate synthesis (yield increase from 60% to 85%) .
  • In-line purification : Combines reaction with automated column chromatography or crystallization .

Basic: What are the key applications of this compound in pharmacological research?

Q. Methodological Answer :

  • Anticancer agents : Modulates kinase pathways (e.g., JAK2/STAT3 inhibition) .
  • Antimicrobials : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
  • Neuroprotective agents : Reduces oxidative stress in neuronal models (IC₅₀ = 15 µM in SH-SY5Y cells) .

Advanced: How is regioselectivity controlled during electrophilic substitution on the pyrazole ring?

Q. Methodological Answer :

  • Electronic effects : Electron-donating groups (e.g., ethyl) direct electrophiles to the 4-position, while electron-withdrawing groups (e.g., nitro) favor the 5-position .
  • Steric blocking : Bulky substituents (e.g., isopropoxymethyl) hinder access to adjacent positions .
  • Catalytic directing : Transition metals (e.g., Pd) coordinate to specific sites, enabling C-H activation at desired positions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.